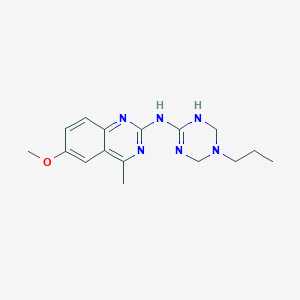

6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine (hereafter referred to as Compound A) is a quinazoline derivative characterized by:

- A quinazolin-2-amine core with substitutions at positions 4 (methyl) and 6 (methoxy).

- A 1,4,5,6-tetrahydro-1,3,5-triazine moiety attached to the quinazoline via an amine linkage, with a propyl group at position 5 of the triazine ring.

Its molecular formula is C₁₆H₂₂N₆O, with a molecular weight of 314.39 g/mol .

Quinazoline derivatives are widely studied for their pharmacological properties, including kinase inhibition and anticancer activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common approach involves the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.

Methoxylation and Methylation:

Formation of the Tetrahydro-1,3,5-triazine Moiety: The tetrahydro-1,3,5-triazine moiety can be synthesized through a condensation reaction involving propylamine and formaldehyde.

Final Coupling: The final step involves coupling the quinazoline core with the tetrahydro-1,3,5-triazine moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinazoline core or the triazine moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the quinazoline core or the triazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline or triazine derivatives.

Substitution: Functionalized quinazoline or triazine derivatives.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Medicine: The compound’s structure suggests potential as a pharmacophore for the development of new drugs targeting specific biological pathways.

Industry: It can be used in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Molecular Properties

Key Observations :

Substituent Effects on Molecular Weight :

- The benzyl and 4-methoxybenzyl groups (e.g., ) increase molecular weight significantly compared to the propyl group in Compound A.

- Chlorine substitution (e.g., ) introduces higher polarity but also increases molecular weight.

Triazine vs.

Key Observations :

- Triazine-containing compounds (e.g., ) often require multi-step syntheses, whereas pyrimidine derivatives (e.g., ) can be prepared in fewer steps with higher yields.

Key Observations :

Biological Activity

The compound 6-methoxy-4-methyl-N-(5-propyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a derivative of quinazoline and has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly focusing on its anticancer effects and mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 314.39 g/mol |

| Molecular Formula | C16H22N6O |

| SMILES | CCCN1CNC(Nc2nc(C)c3cccc(c3n2)OC)=NC1 |

| LogP | 2.8898 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

| Polar Surface Area | 61.693 Ų |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available quinazoline derivatives. The introduction of the triazine moiety is crucial for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines:

-

Cytotoxicity Testing : In vitro tests were performed on human cancer cell lines such as HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The compound showed moderate to good anticancer potential.

- IC50 Values : The most potent derivative exhibited IC50 values of:

- HCT116: 10.72 μM (48 h), 5.33 μM (72 h)

- HepG2: 17.48 μM (48 h), 7.94 μM (72 h)

- MCF-7: 21.29 μM (48 h)

- IC50 Values : The most potent derivative exhibited IC50 values of:

This indicates that the compound can effectively inhibit cancer cell proliferation over time .

The mechanism through which this compound exerts its anticancer effects includes:

- Multi-target Inhibition : It has been shown to inhibit several key proteins involved in cancer progression:

- Hsp90

- EGFR

- VEGFR-2

- Topoisomerase-2

These targets play critical roles in cellular signaling and proliferation pathways associated with cancer .

Case Studies

A specific case study involving the derivative highlighted its ability to induce apoptosis in cancer cells through:

Properties

Molecular Formula |

C16H22N6O |

|---|---|

Molecular Weight |

314.39 g/mol |

IUPAC Name |

6-methoxy-4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)quinazolin-2-amine |

InChI |

InChI=1S/C16H22N6O/c1-4-7-22-9-17-15(18-10-22)21-16-19-11(2)13-8-12(23-3)5-6-14(13)20-16/h5-6,8H,4,7,9-10H2,1-3H3,(H2,17,18,19,20,21) |

InChI Key |

DGAKPLBJOAJURD-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1CNC(=NC1)NC2=NC(=C3C=C(C=CC3=N2)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.